alachlor OXA

Descripción general

Descripción

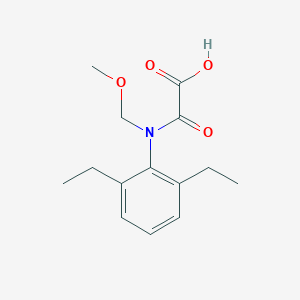

Alachlor OXA, also known as Alachlor OA or Alachlor oxanilic acid, is a chemical compound with the formula C14H19NO4 . It is a metabolite of the herbicide alachlor . Alachlor is a chloroacetanilide herbicide that is widely used to control different broadleaf weeds and annual grasses in various agricultural crops .

Synthesis Analysis

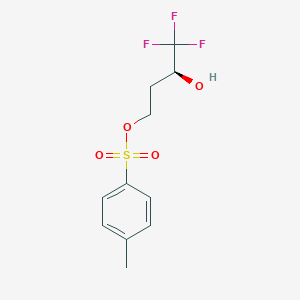

A method was developed for simultaneous determination of alachlor, acetochlor, and pretilachlor in field soil by GC–MS coupled with MIL-101 based SPE . Another study isolated a new alachlor-degrading bacterium and proposed a novel alachlor-degrading pathway .

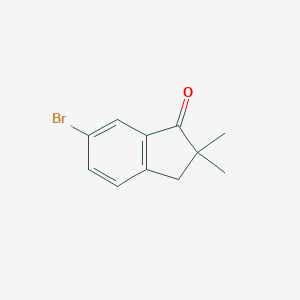

Molecular Structure Analysis

The molecular structure of alachlor OXA is characterized by an oxoacetic acid substituted by a (2,6-diethylphenyl)(methoxymethyl)amino group at position 2 . It has a low molecular weight of 269.769 g/mol .

Chemical Reactions Analysis

Alachlor is easily degraded by different physicochemical processes as well as by different microbial strains existing in the soil . The degradation results in the formation of different types of metabolites following different metabolic pathways .

Physical And Chemical Properties Analysis

Alachlor OXA is a solid at room temperature with a melting point of approximately 38°C . It has a high solubility in water (242 ppm at 25°C) and shows moderate mobility in sand and silt .

Aplicaciones Científicas De Investigación

Herbicide in Agriculture

Alachlor OA is a chloroacetanilide herbicide which is commonly used to control different broad leaf weeds and annual grasses at their pre-emergence stage from various agricultural crops including maize, sorghum, and soybean .

Environmental Fate Studies

Understanding the environmental fate of Alachlor OA is crucial due to its intensive and repeated use in agricultural fields. This includes studying processes such as sorption, transport, leaching, and transformations .

Ecotoxicology

Alachlor OA has been found to have harmful impacts on different biotic components of the environment including plants, animals, and human beings. Therefore, studying its ecotoxicological effects is an important area of research .

Biodegradation

Microbial biodegradation is a main method of removal of Alachlor OA in the natural environment. Certain bacterial and fungal strains play a distinctive role in the biotransformation of this herbicide in soil and aqueous media .

Degradation Pathway Analysis

Understanding the degradation pathway of Alachlor OA is crucial for managing its environmental impact. This involves studying the formation of different types of metabolites following different metabolic pathways .

Analytical Chemistry

Alachlor OA is used as an analytical reference standard for estimating the analyte in ground water samples using high-performance liquid chromatography technique (HPLC) .

Mecanismo De Acción

Target of Action

Alachlor OA, also known as Alachlor OXA, is a metabolite of alachlor . Alachlor is a preemergence herbicide used for the control of annual grasses and many broad-leaved weeds in crops such as corn and other crops . The primary targets of Alachlor OA are these unwanted grasses and weeds.

Mode of Action

It is known that alachlor, the parent compound, works by inhibiting elongase and geranylgeranyl pyrophosphate (ggpp) cyclisation enzymes, which are part of the gibberellin pathway . This inhibition interferes with a plant’s ability to produce protein and disrupts root growth .

Biochemical Pathways

The biochemical pathways affected by Alachlor OA involve the inhibition of fatty acid and lipid biosynthesis, as well as gibberellin synthesis . The degradation of Alachlor OA results in the formation of different types of metabolites following different metabolic pathways .

Pharmacokinetics

It is known that alachlor, the parent compound, is moderately persistent in the environment, with a half-life of over 70 days in soil and 808 to 1518 days in water .

Result of Action

The result of Alachlor OA’s action is the control of unwanted grasses and weeds in agricultural fields. It’s worth noting that alachlor has been found to have harmful impacts on different biotic components of the environment, including plants, animals, and human beings .

Action Environment

The action of Alachlor OA is influenced by various environmental factors. For instance, Alachlor has a relatively low sorption and persistence in the soil and aqueous media because it is easily degraded by different physicochemical processes as well as by different microbial strains existing in the soil . Furthermore, it has been observed that Alachlor has relatively higher sorption values in soils with higher organic matter content and lower pH values .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[2,6-diethyl-N-(methoxymethyl)anilino]-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-4-10-7-6-8-11(5-2)12(10)15(9-19-3)13(16)14(17)18/h6-8H,4-5,9H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHCYOELBTPOBIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)N(COC)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1037486 | |

| Record name | 2-[(2,6-Diethylphenyl)(methoxymethyl)amino]-2-oxoacetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

171262-17-2 | |

| Record name | Alachlor OA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171262-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(2,6-Diethylphenyl)(methoxymethyl)amino]-2-oxoacetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

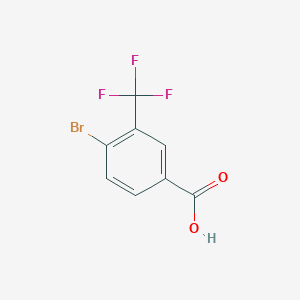

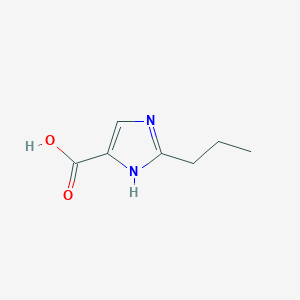

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is alachlor OXA monitored in groundwater, and how is it analyzed?

A1: Alachlor OXA is a degradation product of the herbicide alachlor. Because alachlor can leach into groundwater, understanding the presence and fate of its degradation products, like alachlor OXA, is crucial for assessing potential environmental impacts [, ]. The research describes the use of high-performance liquid chromatography/mass spectrometry (HPLC/MS) as a highly sensitive and accurate method for quantifying alachlor OXA in water samples [].

Q2: How frequently is alachlor OXA detected in groundwater, and are there geographical trends?

A2: The Acetochlor Registration Partnership (ARP) conducted a large-scale, multi-year study across seven Midwestern states to monitor alachlor and related compounds in groundwater []. Their findings indicated that alachlor OXA was detected less frequently than its parent compound and other degradates like ESA. The occurrence of alachlor OXA was not solely dependent on soil type but was influenced by a complex interplay of factors, including local topography, drainage patterns, irrigation practices, and well depth [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-[3-(2,4-Difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B66598.png)

![3-(4-chlorophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B66604.png)

![[4-Chloro-2-(3-chloro-6-diphenylphosphanyl-2-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B66606.png)

![3-anthracen-9-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B66613.png)